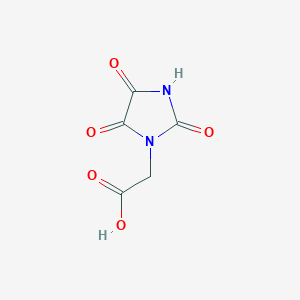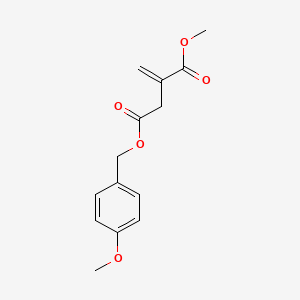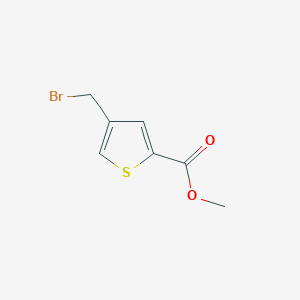
Methyl 4-(bromomethyl)thiophene-2-carboxylate
Übersicht
Beschreibung
Methyl 4-(bromomethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 g/mol . The IUPAC name for this compound is methyl 4-(bromomethyl)-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for Methyl 4-(bromomethyl)thiophene-2-carboxylate is 1S/C7H7BrO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 . The canonical SMILES structure is COC(=O)C1=CC(=CS1)CBr .Physical And Chemical Properties Analysis
The compound has a melting point of 65-67 degrees Celsius . It has a molecular weight of 235.10 g/mol, an XLogP3-AA of 2.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 233.93501 g/mol . The topological polar surface area is 54.5 Ų .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Thiophene derivatives, including compounds like Methyl 4-(bromomethyl)thiophene-2-carboxylate, are often explored for their potential therapeutic effects. For instance, some derivatives have shown inhibitory effects against various bacteria, suggesting potential use in developing new antibiotics .
Anticancer Agent Synthesis
Thiophenes are used as raw materials in the synthesis of anticancer agents. The structural properties of Methyl 4-(bromomethyl)thiophene-2-carboxylate could be utilized in creating novel compounds with anticancer properties .
Anti-Atherosclerotic Agents
Similar to other thiophene derivatives, this compound may be used in synthesizing agents that combat atherosclerosis, a condition characterized by the hardening of arteries .
Metal Complexing Agents
Thiophenes can act as metal complexing agents. Methyl 4-(bromomethyl)thiophene-2-carboxylate could potentially be used to develop new materials or catalysts that require metal complexation .
Insecticide Development
The compound’s structure might be beneficial in developing new insecticides, leveraging the biological activity that thiophenes can exhibit .
Medicinal Chemistry
As a class of biologically active compounds, thiophene-based analogs are crucial for medicinal chemists to improve advanced compounds with a variety of biological effects, which could include Methyl 4-(bromomethyl)thiophene-2-carboxylate .
Eigenschaften
IUPAC Name |
methyl 4-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBMDMSLFAPOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573055 | |
| Record name | Methyl 4-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54796-51-9 | |
| Record name | Methyl 4-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







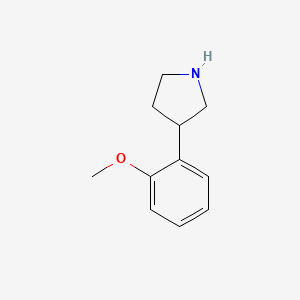

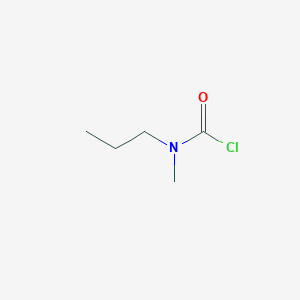
![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)


